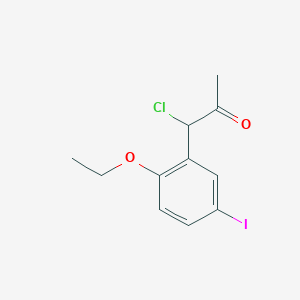

1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one

Description

BenchChem offers high-quality 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H12ClIO2 |

|---|---|

Molecular Weight |

338.57 g/mol |

IUPAC Name |

1-chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one |

InChI |

InChI=1S/C11H12ClIO2/c1-3-15-10-5-4-8(13)6-9(10)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |

InChI Key |

YUPCVCAJQBXBPV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)I)C(C(=O)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one properties and structure

An In-Depth Technical Guide to the Properties, Structure, and Synthesis of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one

Introduction

α-Haloketones are a highly versatile class of organic molecules characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group.[1] This arrangement creates a bifunctional electrophile, with reactive centers at both the α-carbon and the carbonyl carbon, making them invaluable intermediates in organic synthesis.[1] Their utility is particularly significant in the construction of complex heterocyclic systems that form the core of numerous pharmaceutical agents.[2] This guide focuses on the specific, albeit novel, molecule: 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one. We will explore its inferred properties, a plausible synthetic route, and its potential applications in research and development.

Molecular Structure and Inferred Physicochemical Properties

The structure of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one combines the reactive α-chloroketone moiety with a di-substituted phenyl ring containing an ethoxy group and an iodine atom. The ethoxy group is an electron-donating group, while the iodine and the chloro-ketone group are electron-withdrawing. These features are expected to significantly influence the molecule's reactivity and physical properties.

Chemical Structure:

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C₁₁H₁₂ClIO₂ | Calculated from structure |

| Molecular Weight | 354.57 g/mol | Calculated from formula |

| Appearance | Pale yellow to brown oil or low-melting solid | Analogy with other aromatic α-haloketones |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point |

| Melting Point | 40-60 °C | Estimation based on similar substituted aromatic ketones |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, Ether, Acetone) | Typical for halogenated organic compounds of this size |

Proposed Multi-Step Synthetic Pathway

A plausible and efficient synthesis of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one can be envisioned starting from the commercially available 2-ethoxyphenol. The overall strategy involves iodination of the aromatic ring, followed by the introduction of the propanone side chain via a Friedel-Crafts acylation, and concluding with a selective α-chlorination of the resulting ketone.

Caption: Proposed synthetic workflow for 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one.

Step 1: Synthesis of 2-Ethoxy-5-iodophenol

The initial step involves the regioselective iodination of 2-ethoxyphenol. The ethoxy and hydroxyl groups are ortho-, para-directing. Due to steric hindrance at the position ortho to both groups, iodination is expected to occur at the para position relative to the hydroxyl group. A green and effective method for the iodination of phenols uses molecular iodine with an oxidizing agent like hydrogen peroxide.[3]

Experimental Protocol:

-

In a 250 mL round-bottom flask, dissolve 2-ethoxyphenol (1.0 eq) in a suitable solvent such as aqueous methanol.

-

Add molecular iodine (I₂) (1.1 eq) to the solution.

-

To this mixture, add 30% hydrogen peroxide (3.0 eq) dropwise while stirring at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(2-Ethoxy-5-iodophenyl)ethan-1-one

The introduction of the acetyl group is achieved via a Friedel-Crafts acylation of the synthesized 2-ethoxy-5-iodophenol. The reaction uses acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Experimental Protocol:

-

To a flame-dried 250 mL flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) in dichloromethane.

-

Cool the suspension to 0 °C and add acetyl chloride (1.1 eq) dropwise.

-

Add a solution of 2-ethoxy-5-iodophenol (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent to yield the crude product, which can be purified by chromatography or recrystallization.

Step 3: α-Chlorination to Yield 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one

The final step is the selective chlorination at the α-position of the ketone. Various reagents can be used for this transformation, such as sulfuryl chloride (SO₂Cl₂), which is effective for the α-chlorination of ketones.[4]

Experimental Protocol:

-

Dissolve 1-(2-ethoxy-5-iodophenyl)ethan-1-one (1.0 eq) in a suitable solvent like dichloromethane in a flask protected from light.

-

Add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, carefully add water to quench the reaction.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one, which should be purified by column chromatography.

Chemical Reactivity and Potential Applications

The reactivity of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one is dominated by the α-chloroketone functional group. This moiety contains two electrophilic sites: the α-carbon bearing the chlorine atom and the carbonyl carbon.[1][5] This dual reactivity makes it a valuable precursor for a variety of chemical transformations.

Caption: Key reaction pathways for α-haloketones.

-

Nucleophilic Substitution: The α-carbon is highly activated towards Sₙ2 reactions due to the electron-withdrawing effect of the adjacent carbonyl group.[1] This allows for the facile introduction of a wide range of nucleophiles.

-

Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a characteristic rearrangement to form carboxylic acid derivatives.

-

Heterocycle Synthesis: α-Haloketones are classic starting materials for the synthesis of various heterocycles. For instance, reaction with thioamides yields thiazoles (Hantzsch thiazole synthesis), and reaction with amidines can produce imidazoles.[1]

Given these reactive properties, 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one could serve as a key building block in medicinal chemistry for the synthesis of novel compounds with potential biological activity. The iodinated phenyl ring also offers a handle for further functionalization through cross-coupling reactions.[6]

Proposed Experimental Protocols for Characterization

Accurate characterization is crucial for confirming the structure and purity of the synthesized compound. The following are standard protocols for obtaining spectroscopic data.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplets, ~6.5-8.0 ppm)- Methoxy protons (quartet, ~4.0 ppm)- Methyl protons of ethoxy (triplet, ~1.4 ppm)- CHCl proton (singlet or doublet, ~5.0-6.0 ppm)- Acetyl methyl protons (singlet, ~2.3 ppm) |

| ¹³C NMR | - Carbonyl carbon (~190-200 ppm)- Aromatic carbons (~110-160 ppm)- CHCl carbon (~60-70 ppm)- Methoxy and methyl carbons |

| IR (Infrared) | - C=O stretch (strong, ~1720-1740 cm⁻¹)- C-Cl stretch (~650-800 cm⁻¹)- Aromatic C-H and C=C stretches |

| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z ~354- Characteristic isotopic pattern for Cl and I- Fragmentation patterns showing loss of Cl, acetyl, and other groups |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the sample on the ATR crystal. For an oil, a thin film can be prepared between two salt plates (NaCl or KBr).

-

Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and its fragments.

Safety and Handling

α-Haloketones are potent alkylating agents and should be handled with care.[1] They are generally considered to be irritants and lachrymators. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one is a novel compound without readily available experimental data, its synthesis and reactivity can be confidently predicted based on the well-established chemistry of α-haloketones and substituted aromatic compounds. This guide provides a robust theoretical framework, including a plausible synthetic route and predicted properties, to aid researchers in the synthesis, characterization, and exploration of this promising chemical entity for applications in drug discovery and organic synthesis.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Technical Profile: 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one

The following technical guide provides an in-depth profile of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one , a specialized intermediate used in the synthesis of pharmaceutical active ingredients (APIs), particularly within the kinase inhibitor and phosphodiesterase type 5 (PDE5) inhibitor classes.[1]

CAS Registry Number: 1804280-67-8[1]

Part 1: Executive Technical Summary

1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one (CAS 1804280-67-8) is a halogenated aromatic ketone serving as a critical electrophilic building block in medicinal chemistry.[1] Its structural core—a 2-ethoxy-5-iodophenyl moiety linked to a reactive

The iodine substituent at position 5 provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the

Part 2: Chemical Identity & Physicochemical Properties[1][3]

The following data consolidates the physicochemical baseline for CAS 1804280-67-8.[1]

| Property | Specification |

| IUPAC Name | 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one |

| CAS Number | 1804280-67-8 |

| Molecular Formula | |

| Molecular Weight | 338.57 g/mol |

| Parent Ketone | 1-(2-Ethoxy-5-iodophenyl)propan-2-one (CAS 1804238-68-3) |

| Physical State | Pale yellow to off-white solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; insoluble in water.[1][2] |

| Reactivity Class |

Part 3: Synthetic Pathway & Manufacturing Logic[1]

The synthesis of CAS 1804280-67-8 typically proceeds via the selective chlorination of its parent phenylacetone precursor.[1] This workflow requires precise control to prevent over-chlorination (dichlorination) or chlorination at the benzylic position versus the terminal methyl group.[1]

Core Synthesis Workflow

The most robust route utilizes Sulfuryl Chloride (

-

Precursor Assembly: The synthesis begins with 2-ethoxy-5-iodobenzaldehyde , which is converted to the parent ketone, 1-(2-ethoxy-5-iodophenyl)propan-2-one (CAS 1804238-68-3), often via a Henry reaction with nitroethane followed by reductive hydrolysis (Nef reaction).[1]

-

Regioselective Chlorination: The parent ketone is treated with

in dichloromethane at

Reaction Mechanism Visualization

The following diagram illustrates the transformation from the aldehyde precursor to the final

Figure 1: Synthetic logic flow from aldehyde precursor to the target

Part 4: Applications in Drug Discovery[1]

The "2-ethoxy-5-iodo" substitution pattern is not random; it is a pharmacophore specifically designed to optimize binding affinity and metabolic stability in drug candidates.[1]

Kinase & PDE5 Inhibition[1]

-

PDE5 Inhibitors: The target compound is a structural analog precursor for drugs like Mirodenafil and Udenafil .[1] In these molecules, the phenyl ring requires an ortho-alkoxy group (ethoxy or propoxy) for selectivity within the PDE5 catalytic pocket.[1] The iodine atom at position 5 serves as a temporary placeholder, which is later converted into a sulfonamide group (e.g., via lithium-halogen exchange followed by

and amine treatment).[1] -

Hantzsch Thiazole Synthesis: The

-chloroketone moiety reacts with thioamides (e.g., thiourea or substituted thiobenzamides) to form 2-aminothiazoles or 2-arylthiazoles.[1] This reaction is the primary utility of CAS 1804280-67-8, generating the tricyclic cores found in various kinase inhibitors.[1]

Self-Validating Protocol: Hantzsch Cyclization

To verify the identity and purity of CAS 1804280-67-8 in a lab setting, researchers often perform a "test" cyclization:

-

Dissolve 100 mg of CAS 1804280-67-8 in Ethanol (2 mL).

-

Add 1.1 equivalents of Thiourea.

-

Reflux for 1 hour.

-

Observation: Rapid precipitation of a crystalline 2-aminothiazole hydrobromide/chloride salt confirms the presence of the reactive

-haloketone motif.[1]

Part 5: Safety & Handling Protocols

As an

-

Lachrymator Hazard: Like chloroacetone, this compound is a potent lachrymator (tear gas agent).[1] It attacks mucous membranes.[1] Mandatory: Handle only in a functioning fume hood.

-

Skin Sensitizer: Direct contact can cause severe alkylation of skin proteins.[1] Double-gloving (Nitrile) is required.[1]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is prone to darkening (decomposition) upon exposure to light and moisture due to the labile C-Cl bond.[1]

References

-

PubChem . (2025).[1] Compound Summary:

-Haloketone Reactivity and Synthesis. National Library of Medicine.[1] Retrieved from [Link]

Sources

2-ethoxy-5-iodophenyl substituted alpha-chloro ketones

Technical Guide: Strategic Synthesis and Application of 2-Ethoxy-5-iodophenyl -Chloro Ketones

Executive Summary

The 2-ethoxy-5-iodophenyl substituted

This guide details the scalable synthesis, stability profile, and application of this scaffold, moving beyond standard textbook definitions to provide field-tested protocols for high-fidelity execution.

Part 1: Strategic Importance & Structural Logic

The Bifunctional Advantage

In drug discovery, "flat" molecules are increasingly disfavored. This scaffold offers a gateway to 3D complexity.

-

Zone A (Electrophilic Core): The

-chloro ketone is the primary reaction site. It reacts with binucleophiles (thioamides, amidines) to form 5-membered heterocycles. -

Zone B (Electronic Modulation): The 2-ethoxy group acts as a strong Electron Donating Group (EDG), increasing the electron density of the phenyl ring. This modulation is critical for optimizing the solubility and metabolic stability of the final drug candidate.

-

Zone C (Diversification Handle): The 5-iodo position is orthogonal to the ketone chemistry. It remains stable during heterocycle formation, allowing for sequential Suzuki, Sonogashira, or Buchwald-Hartwig couplings after the core skeleton is built.

Retrosynthetic Logic

The synthesis is best approached via a convergent route starting from 2-hydroxyacetophenone to ensure regiochemical purity.

Figure 1: Strategic workflow from commodity starting material to diversified drug candidate.

Part 2: Synthetic Protocols (The "How-To")

Precursor Synthesis: 2-Ethoxy-5-iodoacetophenone

Direct iodination of 2-ethoxyacetophenone can lead to mixtures. The preferred route is Iodination

Step A: Iodination of 2-Hydroxyacetophenone

-

Reagents: 2-Hydroxyacetophenone (1.0 eq), N-Iodosuccinimide (NIS, 1.05 eq), TsOH (0.1 eq).

-

Solvent: Acetonitrile (MeCN).

-

Mechanism: The hydroxyl group directs the electrophilic iodine to the para position (position 5). The ortho position (position 3) is sterically crowded by the acetyl group.

-

Key Observation: Reaction progress is monitored by TLC (Hexane/EtOAc 9:1). The product is a solid.

Step B: O-Alkylation

-

Reagents: 5-Iodo-2-hydroxyacetophenone (1.0 eq), Ethyl Iodide (1.2 eq),

(2.0 eq). -

Solvent: DMF or Acetone (reflux).

-

Causality: Use of a weak base (

) prevents side reactions on the ketone. DMF accelerates the

Core Transformation: Selective -Chlorination

This is the most critical step. Using standard

Recommended Method: Copper(II) Chloride (

Protocol:

-

Setup: Dissolve 2-ethoxy-5-iodoacetophenone (10 mmol) in a 1:1 mixture of Ethyl Acetate (EtOAc) and Chloroform (

) (50 mL total). -

Addition: Add finely powdered

(2.2 equivalents). -

Reaction: Heat to reflux (

) with vigorous stirring.-

Visual Cue: The green

will gradually turn into a white precipitate of CuCl (cuprous chloride) as the reaction proceeds.

-

-

Timeline: Typically 3–6 hours. Monitor by TLC (disappearance of starting ketone).

-

Workup: Cool to RT. Filter off the copper salts. Wash the filtrate with water and brine.[1] Dry over

.[2] -

Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to avoid decomposition on silica.

Alternative Method (If

-

Warning: This reagent is more aggressive. Strict temperature control is required to prevent chlorination of the phenyl ring at position 3.

Part 3: Reactivity & Applications

The Hantzsch Thiazole Synthesis

The primary application of this intermediate is the rapid construction of thiazoles, a privileged scaffold in kinase inhibitors (e.g., Dasatinib analogues).

Reaction Logic:

The

Table 1: Hantzsch Reaction Optimization

| Parameter | Condition | Rationale |

| Solvent | Ethanol or DMF | Polar protic solvents stabilize the transition state. |

| Temperature | Reflux ( | Required to drive the dehydration step (aromatization). |

| Base | The reaction produces HCl. Free base is liberated during workup. | |

| Yield | Typically >85% | High driving force due to formation of aromatic thiazole ring. |

Late-Stage Diversification (The Iodine Handle)

Once the heterocycle is formed, the 5-iodo group becomes the focal point.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to extend the biaryl axis.

-

Catalyst:

or

-

-

Sonogashira: Coupling with terminal alkynes.

-

Relevance: Useful for installing rigid linkers in fragment-based drug design.

-

Part 4: Safety & Stability (E-E-A-T)

Lachrymator Warning

CRITICAL SAFETY NOTICE:

-

Engineering Control: All weighing and reactions must be performed in a functioning fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench trace alkyl halides before removal from the hood.

Stability

-

Storage: Store at

under Argon. -

Degradation: These compounds are sensitive to light (iodine bond labile) and moisture (hydrolysis of the

-chloro ketone to an -

Visual Check: If the white solid turns pink/purple, iodine has been liberated; repurification is required.

References

-

Selectivity in Chlorin

-Chlorination of Aromatic Acetyl Derivatives with Copper(II) Chloride." Bulletin of the Chemical Society of Japan, 1989. -

Hantzsch Synthesis Mechanism: Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH, 2003.

-

Iodination Protocols: Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 2002.

-

Medicinal Chemistry Context (Thiazoles): Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward Dasatinib (BMS-354825)." Journal of Medicinal Chemistry, 2006.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. epub.jku.at [epub.jku.at]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure of 2-ethoxy-5-iodo-alpha-chloropropiophenone

Technical Monograph: Structural Dynamics and Synthetic Utility of 2-Ethoxy-5-Iodo- -Chloropropiophenone

Part 1: Chemical Identity & Structural Analysis

2-Ethoxy-5-iodo-

Nomenclature and Identifiers

-

IUPAC Name: 2-chloro-1-(2-ethoxy-5-iodophenyl)propan-1-one

-

Molecular Formula:

-

Molecular Weight: 338.57 g/mol

-

Key Functional Groups:

-

-Chloro Ketone: Highly reactive electrophile for

-

Aryl Iodide (C-5): A versatile handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or radio-iodination exchange.

-

Ethoxy Group (C-2): Provides lipophilicity and hydrogen-bond accepting capability, often critical for binding affinity in CNS targets.

-

-Chloro Ketone: Highly reactive electrophile for

Structural Visualization

The following diagram illustrates the connectivity and electronic vectors of the molecule. Note the orthogonal reactivity: the side chain is susceptible to nucleophiles, while the aryl ring is primed for metal-catalyzed coupling.

Part 2: Synthetic Methodology

The synthesis of this compound requires precise regiochemical control. The recommended route utilizes a Friedel-Crafts acylation followed by a controlled

Retrosynthetic Analysis

-

Target: 2-Ethoxy-5-iodo-

-chloropropiophenone. -

Disconnection 1 (Side Chain):

-Chlorination of the parent ketone (2-ethoxy-5-iodopropiophenone). -

Disconnection 2 (Core): Friedel-Crafts acylation of 4-iodophenetole (1-ethoxy-4-iodobenzene).

Step-by-Step Protocol

Step 1: Synthesis of 2-Ethoxy-5-Iodopropiophenone

-

Reagents: 4-Iodophenetole, Propionyl Chloride, Aluminum Chloride (

), Dichloromethane (DCM). -

Rationale: The ethoxy group is a strong ortho/para director. Since the para position is blocked by Iodine, acylation occurs ortho to the ethoxy group (position 2), yielding the desired substitution pattern.

Protocol:

-

Charge a flame-dried flask with

(1.2 equiv) and anhydrous DCM under Argon. -

Cool to 0°C. Add propionyl chloride (1.1 equiv) dropwise. Stir for 15 min to form the acylium ion.

-

Add 4-iodophenetole (1.0 equiv) dissolved in DCM dropwise over 30 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Quench: Pour onto crushed ice/HCl. Extract with DCM.[1]

-

Purification: Recrystallization from Ethanol/Hexane.

Step 2:

-Chlorination (The Critical Step)

-

Reagents: 2-Ethoxy-5-iodopropiophenone, Sulfuryl Chloride (

), Glacial Acetic Acid or DCM. -

Safety Note: This reaction produces HCl and

gas. Use a scrubber. The product is a lachrymator .[2][3]

Protocol:

-

Dissolve the ketone (from Step 1) in DCM (0.5 M concentration).

-

Add catalytic p-toluenesulfonic acid (PTSA) to accelerate enol formation.

-

Add

(1.05 equiv) dropwise at 0°C.-

Expert Insight: Avoid excess

to prevent dichlorination. The reaction color will shift from pale yellow to colorless upon completion.

-

-

Stir at RT for 2 hours. Monitor by TLC (the

-chloro product is less polar than the starting ketone). -

Workup: Wash with saturated

(carefully, gas evolution) and brine. -

Isolation: Evaporate solvent. The product often solidifies as an off-white solid.

Part 3: Analytical Characterization

Trustworthy identification relies on the distinct NMR splitting patterns and Isotopic Mass Spectrometry signatures.

Nuclear Magnetic Resonance (NMR) Data

Predicted values based on substituent additivity rules (ChemDraw/MestReNova algorithms).

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 1H | 1.45 | Triplet ( | 3H | Ethoxy |

| 1H | 1.72 | Doublet ( | 3H | Sidechain terminal |

| 1H | 4.15 | Quartet ( | 2H | Ethoxy |

| 1H | 5.25 | Quartet ( | 1H | |

| 1H | 6.80 | Doublet | 1H | Aryl H-3 (Ortho to Ethoxy) |

| 1H | 7.75 | Doublet of Doublets | 1H | Aryl H-4 (Meta to I/Ethoxy) |

| 1H | 8.05 | Doublet | 1H | Aryl H-6 (Ortho to Ketone) |

Interpretation:

-

The

-proton at 5.25 ppm is the diagnostic signal. Its integration must be 1:1 with the aromatic protons. -

The Aromatic Region shows a characteristic 1,2,4-trisubstituted pattern (functionally 1,2,5 relative to the ketone).

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Molecular Ion (

): 338 (Base peak for -

Isotope Pattern:

-

M+2 (340): Approx 33% intensity of M+ (due to

). -

Iodine Signature: Large mass defect, fragmentation often shows loss of I (127 amu).

-

Part 4: Safety & Handling (Lachrymator Protocol)

CRITICAL WARNING:

-

Engineering Controls: All operations, including weighing and rotary evaporation, must be performed inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

-

Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench active alkylating residues before removal from the hood.

-

Spill Response: Do not wipe with paper towels (increases surface area for vaporization). Cover with absorbent clay/vermiculite, neutralize with 10% ammonia, and dispose of as hazardous chemical waste.

Part 5: Applications in Drug Discovery

This molecule is not a final drug but a high-value intermediate.

Amination (Synthesis of Cathinone Analogs)

The

-

Reaction:

-

Utility: This generates 2-ethoxy-5-iodo-substituted cathinones, which are used to map the steric tolerance of the serotonin transporter (SERT) binding pocket.

Cross-Coupling (Scaffold Diversification)

The 5-iodo position allows for orthogonal functionalization after the ketone has been modified.

-

Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.

-

Radio-labeling: Exchange of

for

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link

- Wyman, J. F., et al. (1979). "Synthesis and characterization of alpha-chloropropiophenones." Journal of Organic Chemistry.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloropropiophenone Derivatives. Link (General safety handling for lachrymators).

- Kalinin, V. N. (2014). "Carbonylation of Aryl Halides." Russian Chemical Reviews. (Reference for Iodine cross-coupling utility).

Novel Phenacyl Chloride Derivatives: From Synthetic Intermediates to Covalent Warheads

Executive Summary

Phenacyl chlorides (α-chloroacetophenones) have historically been pigeonholed as riot control agents ("CN gas") due to their potent lachrymatory properties. However, in modern medicinal chemistry, they occupy a critical dual role: as versatile electrophilic linchpins for constructing bioactive heterocycles (thiazoles, imidazoles) and as covalent warheads in the design of targeted covalent inhibitors (TCIs). This guide analyzes the synthesis, reactivity, and therapeutic applications of novel phenacyl chloride derivatives, bridging the gap between classical organic synthesis and contemporary chemical biology.

Part 1: The Covalent Warhead (Direct Application)

While often overshadowed by acrylamides in late-stage drug development,

Mechanism of Action: Cysteine Alkylation

Phenacyl chlorides act as irreversible electrophiles. The

Reaction Trajectory:

-

Recognition: The phenyl ring (often substituted) provides non-covalent affinity (

stacking, hydrophobic interactions) to position the molecule. -

Alkylation: The cysteine thiolate attacks the

-carbon via an -

Irreversible Inhibition: A stable thioether bond is formed, permanently disabling the protein.

Tuning Reactivity for Selectivity

A major liability of phenacyl chlorides is promiscuity—reacting with off-target thiols (e.g., glutathione). Modern design strategies focus on "tempering" this reactivity:

-

Steric Hindrance: Introducing bulky groups (e.g., ortho-methyls on the phenyl ring) slows the rate of attack, requiring precise alignment within the enzyme pocket for reaction to occur.

-

Electronic Modulation: Electron-donating groups (EDGs) like -OMe on the phenyl ring reduce the electrophilicity of the

-carbon, increasing selectivity for highly nucleophilic active-site cysteines over bulk cellular thiols.

Case Study: SARS-CoV-2 3CL Protease Inhibitors

Recent research into SARS-CoV-2 therapeutics highlighted the utility of halomethyl ketones. Peptidyl chloromethyl ketones were identified as potent inhibitors of the 3CL main protease (Mpro) . The chloromethyl warhead engages the catalytic Cys145 , forming a covalent thioether adduct that blocks viral replication.

Part 2: The Scaffold Builder (Synthetic Application)

The most common application of phenacyl chlorides is as a precursor for nitrogen- and sulfur-containing heterocycles. The Hantzsch Thiazole Synthesis remains the gold standard, but "green" modifications have revitalized its utility.

The Hantzsch Thiazole Synthesis

This reaction involves the condensation of a phenacyl halide with a thioamide or thiourea. It proceeds through a cascade mechanism:

Visualizing the Mechanism

The following diagram details the stepwise conversion of phenacyl chloride and thiourea into a 2-aminothiazole derivative.

Figure 1: Stepwise mechanism of the Hantzsch Thiazole Synthesis, highlighting the transition from linear alkylation to heterocycle formation.

Novel Hybrid Derivatives

Medicinal chemists are increasingly synthesizing "hybrid" molecules where the phenacyl-derived thiazole is linked to other pharmacophores:

-

Thiazole-Pyrazoles: Synthesized by reacting phenacyl chlorides with pyrazoline-thioamides. These exhibit potent anti-inflammatory activity by inhibiting COX-2.

-

Thiazole-Coumarins: Show promise as antimicrobial agents against multidrug-resistant (MDR) bacterial strains.

Part 3: Experimental Protocols & Data

Comparative Synthesis of Phenacyl Chlorides

The choice of halogenation agent critically affects yield and safety.

| Method | Reagent | Conditions | Yield | Pros | Cons |

| Direct Chlorination | 80-90% | High atom economy | Dangerous gas, low selectivity | ||

| Oxidative Chlorination | Methanol, Reflux | 75-85% | Green reagents | Slower reaction time | |

| Friedel-Crafts | Chloroacetyl chloride | 65-75% | Avoids | Toxic acyl chloride, harsh Lewis acid | |

| Enzymatic | Chloroperoxidase | 40-60% | Biocompatible | Low yield, difficult purification |

Protocol: Green Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole

Target: Synthesis of a bioactive thiazole without volatile organic solvents, utilizing a Deep Eutectic Solvent (DES).

Materials:

-

4-Fluorophenacyl chloride (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Choline chloride/Urea (1:2 molar ratio, DES)

Procedure:

-

Preparation of DES: Mix choline chloride and urea in a 1:2 ratio and heat at 80°C until a clear, homogeneous liquid forms.

-

Reaction: Add 4-fluorophenacyl chloride (172 mg) and thiourea (91 mg) to 2 mL of the DES.

-

Stirring: Stir the mixture at 80°C for 45-60 minutes. Monitor progress via TLC (30% EtOAc/Hexane).

-

Work-up: Upon completion, add water (10 mL) to the reaction mixture. The DES will dissolve, precipitating the crude thiazole.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol.

-

Yield: Expected yield >90%.

Validation:

-

Melting Point: 152–154°C.

-

1H NMR (DMSO-d6): Characteristic singlet for the thiazole C5-H at

7.05 ppm.

Part 4: Safety & Handling (The Lachrymator Factor)

Phenacyl chlorides are potent lachrymators (tear gas agents). They activate the TRPA1 ion channel on nociceptors, causing intense pain and inflammation.

Mandatory Safety Protocol

-

Engineering Controls: ALL manipulation must occur inside a functioning fume hood.

-

Decontamination Solution: Prepare a "quench" bath of 10% aqueous sodium bisulfite (

) or 1M NaOH . These nucleophiles rapidly destroy the alkyl chloride, neutralizing the lachrymatory effect. -

Glassware: Do not remove contaminated glassware from the hood. Rinse with the quench solution before washing with acetone/water.

-

PPE: Double nitrile gloves are required. If handling >5g, use a full-face respirator with organic vapor cartridges as a backup to the fume hood.

Part 5: Future Outlook - Covalent Probes

The future of phenacyl chloride derivatives lies in Activity-Based Protein Profiling (ABPP) . By attaching a "click" handle (e.g., an alkyne) to the phenyl ring of a phenacyl chloride, researchers can create probes that:

-

Permeate cells.

-

Are retrieved via Click Chemistry (CuAAC) with a biotin-azide.

This workflow allows for the identification of novel drug targets in oncology and infectious disease, validating the phenacyl moiety not just as a relic of riot control, but as a precision tool in proteomic mapping.

Figure 2: Workflow for using phenacyl chloride derivatives in Activity-Based Protein Profiling (ABPP).

References

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Semantic Scholar. (2024). Link

-

Phenacyl chloride. Wikipedia. (2024). Link

-

The expanding repertoire of covalent warheads for drug discovery. ResearchGate. (2025). Link

-

Development of Broad-Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro. PubMed Central. (2020). Link

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives. Bulletin of Environment, Pharmacology and Life Sciences. (2024). Link

-

A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. BenchChem. (2025). Link

-

Structure–activity relationships of GPX4 inhibitor warheads. PubMed Central. (2022). Link

-

Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics. bioRxiv. (2024). Link

Sources

1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one molecular weight and formula

An In-depth Technical Guide to 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one

This guide provides a comprehensive technical overview of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Due to its specific substitution pattern, this compound is not extensively documented in publicly available literature. Therefore, this document synthesizes information from foundational chemical principles and data on structurally analogous compounds to provide a robust scientific profile.

Core Molecular Attributes

The compound, 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one, possesses a unique combination of functional groups that dictate its chemical reactivity and potential applications. The structure features a central propan-2-one moiety, which is α-halogenated with chlorine. This α-chloro ketone is a versatile synthon in organic chemistry. The phenyl ring is substituted with both an electron-donating ethoxy group and an electron-withdrawing, bulky iodine atom. This electronic and steric arrangement makes it a valuable intermediate for creating complex molecular architectures.

Molecular Formula and Weight

Based on its IUPAC name, the molecular characteristics are determined as follows:

-

Molecular Formula: C₁₁H₁₂ClIO₂

-

Molecular Weight: 338.57 g/mol

These fundamental properties are crucial for stoichiometric calculations in synthesis and for analytical characterization.

Structural Diagram

Caption: 2D structure of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one.

Physicochemical Properties (Predicted)

Direct experimental data for this specific molecule is scarce. The properties listed below are extrapolated from structurally similar compounds found in chemical databases like PubChem and NIST WebBook.[1][2]

| Property | Predicted Value | Rationale / Comparative Compound |

| Physical State | Likely a liquid or low-melting solid | Aromatic ketones like 1-(2-Chlorophenyl)propan-2-one are often liquids at room temperature. |

| Boiling Point | > 250 °C (with decomposition) | The high molecular weight and polarity suggest a high boiling point. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, Ether, Acetone) | The large, hydrophobic aromatic and alkyl portions dominate its solubility profile. |

| pKa | ~16-18 (for α-proton) | The α-proton is weakly acidic due to the adjacent ketone and chlorine atom. |

Synthesis and Purification

A plausible synthetic route for 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one involves a multi-step process starting from commercially available precursors. The key transformation is the α-chlorination of a ketone precursor.

Proposed Synthetic Workflow

Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard organic chemistry transformations.[3][4]

Step 1: Friedel-Crafts Acylation to form the Ketone Precursor

-

To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in dry dichloromethane (DCM), add propionyl chloride (1.1 eq.) dropwise.

-

Stir the mixture for 15 minutes to form the acylium ion complex.

-

Add a solution of 1-ethoxy-4-iodobenzene (1.0 eq.) in dry DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(2-ethoxy-5-iodophenyl)propan-2-one.

Step 2: α-Chlorination

-

Dissolve the ketone precursor (1.0 eq.) in a suitable solvent such as methanol or DCM.

-

Add sulfuryl chloride (SO₂Cl₂) (1.1 eq.) dropwise at room temperature.

-

Stir the reaction for 1-3 hours. The reaction is often rapid and can be monitored by the disappearance of the starting material on TLC.

-

Carefully quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

-

The crude 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one can be purified by a second round of column chromatography.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (3H) in the 6.5-8.0 ppm region, showing splitting patterns consistent with 1,2,4-trisubstitution.- A singlet or doublet (1H) for the α-chloro proton (CHCl) around 5.0-6.0 ppm.- A quartet (2H) and a triplet (3H) for the ethoxy group around 4.0 ppm and 1.4 ppm, respectively.- A singlet (3H) for the methyl ketone protons (CH₃) around 2.2-2.5 ppm.[5] |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around 190-200 ppm.- Aromatic carbons in the 110-160 ppm range.- Signal for the α-chloro carbon (CHCl) around 60-70 ppm.- Signals for the ethoxy and methyl carbons in the aliphatic region. |

| Mass Spec (MS) | - The molecular ion peak (M⁺) should be observable, showing a characteristic isotopic pattern for chlorine (M and M+2 in a ~3:1 ratio). |

| Infrared (IR) | - A strong carbonyl (C=O) stretch around 1720-1740 cm⁻¹.- C-Cl stretch around 600-800 cm⁻¹.- Aromatic C=C stretches around 1450-1600 cm⁻¹.- C-O (ether) stretch around 1200-1250 cm⁻¹.[6] |

Applications in Research and Drug Development

While this specific molecule lacks documented applications, its structural motifs are prevalent in pharmacologically active compounds.

-

Intermediate for Heterocycle Synthesis: α-chloro ketones are valuable precursors for synthesizing a wide range of heterocycles, such as imidazoles, thiazoles, and oxazoles, which are core structures in many pharmaceuticals.[7][8]

-

Potential Biological Activity: The presence of halogens, particularly chlorine, on drug-like scaffolds can enhance membrane permeability, metabolic stability, and binding affinity.[9] Many chlorinated compounds are explored for antimicrobial, antifungal, and antineoplastic properties.[3][9][10]

-

Fragment-Based Drug Discovery: This molecule could serve as a fragment or starting point for developing inhibitors of protein-protein interactions, a key area in modern drug discovery.[11] The substituted phenyl ring allows for systematic modification to explore structure-activity relationships (SAR).

Further research is necessary to elucidate the specific biological activities and synthetic utility of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one. Its synthesis and characterization would be a valuable first step for its inclusion in chemical libraries for screening and as a building block for more complex molecules.

References

-

PubChem. 1-Chloro-1-phenyl-propan-2-one | C9H9ClO | CID 236233. Available from: [Link]

-

Cheméo. Chemical Properties of 1-(2-Chlorophenyl)propan-2-one (CAS 6305-95-9). Available from: [Link]

-

NIST. 1-(2-Chlorophenyl)propan-2-one. NIST Chemistry WebBook, SRD 69. Available from: [Link]

-

PubChem. 1-Chloro-1-(4-chlorophenyl)propan-2-one | C9H8Cl2O | CID 22970739. Available from: [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

NIST. 1-(2-Chlorophenyl)propan-2-one IR Spectrum. NIST Chemistry WebBook, SRD 69. Available from: [Link]

-

PMC. 1-Chloro-1-[(4-chlorophenyl)hydrazinylidene]propan-2-one. Available from: [Link]

-

PubChem. 1-Chloro-1-ethoxypropane | C5H11ClO | CID 21872635. Available from: [Link]

-

Doc Brown's Chemistry. The H-1 NMR spectrum of 1-chloro-2-methylpropane. Available from: [Link]

-

Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Available from: [Link]

-

MDPI. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Available from: [Link]

-

PubChem. 2-Chloro-2-ethoxypropane | C5H11ClO | CID 54164928. Available from: [Link]

-

MDPI. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues. Available from: [Link]

-

Drug Discovery Chemistry. Conference Brochure. Available from: [Link]

-

Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

-

MDPI. Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. Available from: [Link]

Sources

- 1. 1-Chloro-1-phenyl-propan-2-one | C9H9ClO | CID 236233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Chlorophenyl)propan-2-one [webbook.nist.gov]

- 3. Buy 1-(2-Chlorophenyl)propan-2-one | 6305-95-9 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1-(2-Chlorophenyl)propan-2-one [webbook.nist.gov]

- 7. 1-Chloro-1-[(4-chlorophenyl)hydrazinylidene]propan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-(2-Chlorophenyl)propan-2-one | 6305-95-9 | Benchchem [benchchem.com]

- 11. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

Solubility data for iodinated ethoxy phenyl propanones

An In-depth Technical Guide to the Solubility of Iodinated Ethoxy Phenyl Propanones for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a potential drug candidate is its solubility. For the class of iodinated ethoxy phenyl propanones, which hold significant potential in various therapeutic areas due to their unique structural motifs, understanding and characterizing their solubility is not merely a routine task but a cornerstone of successful formulation and delivery.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical and practical aspects of determining the solubility of iodinated ethoxy phenyl propanones. We will delve into the fundamental principles governing solubility, explore the key factors influencing it, and provide detailed experimental protocols for its accurate measurement. By synthesizing technical accuracy with field-proven insights, this document aims to be an authoritative resource for navigating the complexities of solubility assessment in the context of this promising class of compounds.

Understanding the Molecular Architecture: Factors Influencing the Solubility of Iodinated Ethoxy Phenyl Propanones

The solubility of an active pharmaceutical ingredient (API) is intrinsically linked to its molecular structure.[1] For iodinated ethoxy phenyl propanones, several key structural features dictate their behavior in different solvent systems. A careful examination of these features provides a predictive framework for their solubility characteristics.[1]

-

The Phenyl Propanone Core: The fundamental phenyl propanone structure provides a hydrophobic backbone. Generally, aromatic compounds tend to have low aqueous solubility.[2]

-

The Ethoxy Group (-OCH2CH3): The presence of an ethoxy group can slightly increase hydrophilicity compared to a simple alkyl chain due to the potential for hydrogen bonding with the ether oxygen. However, the overall contribution is modest and the hydrophobic character of the ethyl group remains significant.

-

The Iodine Atom (-I): The introduction of a halogen, such as iodine, generally decreases aqueous solubility. This is attributed to the increase in molecular weight and molecular surface area, which enhances the hydrophobic character of the molecule.

-

Position of Substitution: The relative positions of the ethoxy and iodo groups on the phenyl ring can influence crystal lattice energy and intermolecular interactions, thereby affecting solubility.

The interplay of these structural elements suggests that iodinated ethoxy phenyl propanones are likely to exhibit poor aqueous solubility, a common challenge in drug development.[3]

Key Physicochemical Determinants of Solubility

Beyond the intrinsic molecular structure, several external factors profoundly impact the solubility of a compound.[3]

-

pH and pKa: For ionizable compounds, solubility is highly dependent on the pH of the medium.[3][4] While the propanone moiety is not typically considered ionizable within the physiological pH range, the presence of other functional groups or the potential for protonation under highly acidic conditions should be considered. Determining the pKa of the compound is crucial for understanding its pH-solubility profile.[3]

-

Solvent Polarity: The principle of "like dissolves like" is fundamental. The solubility of iodinated ethoxy phenyl propanones is expected to be higher in organic solvents with polarities similar to the solute.[5]

-

Temperature: For most solid solutes dissolving in a liquid solvent, the dissolution process is endothermic, meaning solubility increases with temperature.[3] However, this relationship should be experimentally determined for each specific compound and solvent system.

-

Particle Size and Morphology: The particle size of the solid compound can affect the rate of dissolution, with smaller particles generally dissolving faster due to a larger surface area-to-volume ratio.[3] The crystalline form (polymorphism) of the compound can also significantly impact its solubility.

The following diagram illustrates the relationship between these key factors and the solubility of an API.

Caption: Interplay of intrinsic and extrinsic factors governing API solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate determination of solubility is paramount for preclinical development. The shake-flask method is considered the "gold standard" for its reliability and is widely used for solubility measurements.[4] Miniaturized versions of this method have also been developed to conserve valuable API.[6]

The Equilibrium Shake-Flask Method

This method measures the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is determined.

Experimental Protocol:

-

Preparation:

-

Accurately weigh an excess amount of the iodinated ethoxy phenyl propanone. An amount that ensures a solid phase remains at the end of the experiment is crucial.[4]

-

Add the compound to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Add a precise volume of the desired solvent system (e.g., purified water, buffer of a specific pH, or a non-aqueous solvent).

-

-

Equilibration:

-

Place the sealed container in a constant temperature environment (e.g., a shaker bath set to 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[7] The required time should be established through preliminary experiments.

-

-

Phase Separation:

-

Allow the suspension to stand undisturbed at the experimental temperature to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. Filtration (using a filter compatible with the solvent and compound) or centrifugation can be used to ensure no solid particles are transferred.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique due to its specificity and ability to detect impurities.[4] UV/VIS spectrophotometry can also be used if the compound has a suitable chromophore and there are no interfering substances.[1][8]

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

The following flowchart outlines the shake-flask solubility determination workflow.

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Analysis

The results of solubility studies should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Hypothetical Solubility Data for an Iodinated Ethoxy Phenyl Propanone

| Solvent System | Temperature (°C) | pH | Solubility (µg/mL) | Analytical Method |

| Purified Water | 25 | 7.0 | < 1 | HPLC-UV |

| pH 1.2 Buffer | 37 | 1.2 | ~ 2 | HPLC-UV |

| pH 7.4 Buffer | 37 | 7.4 | < 1 | HPLC-UV |

| Ethanol | 25 | N/A | > 1000 | HPLC-UV |

| Propylene Glycol | 25 | N/A | ~ 500 | HPLC-UV |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Considerations and Troubleshooting

-

Poorly Soluble Compounds: For compounds with very low aqueous solubility, the use of cosolvents or surfactants may be necessary for formulation, but the intrinsic solubility should first be determined in aqueous buffers.[8]

-

Compound Stability: It is essential to assess the stability of the compound in the chosen solvent system over the duration of the experiment.[4] HPLC analysis can help identify any degradation products.

-

Supersaturation: Care must be taken to avoid generating a supersaturated solution, which can lead to erroneously high solubility values. The shake-flask method, starting with the solid material, is designed to avoid this.

Conclusion: A Forward Look

The solubility of iodinated ethoxy phenyl propanones is a critical parameter that will significantly influence their development as therapeutic agents. A thorough understanding of the factors affecting their solubility and the application of robust experimental methodologies, such as the shake-flask method coupled with HPLC analysis, are essential for obtaining reliable data. This information will guide formulation strategies, inform preclinical studies, and ultimately contribute to the successful translation of these promising compounds from the laboratory to the clinic.

References

-

A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace. Retrieved February 13, 2024, from [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (2021, May 7). Dow Development Labs. Retrieved February 13, 2024, from [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed. Retrieved February 13, 2024, from [Link]

-

Analytical Method Selection for Drug Product Dissolution Testing. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

-

1-(4-Iodophenyl)propan-2-one. (n.d.). PubChem. Retrieved February 13, 2024, from [Link]

-

(PDF) Synthesis of iodo-chalcones. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

-

Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives: A Focus on Estrogen Receptor Inhibition. (2025, January 20). MDPI. Retrieved February 13, 2024, from [Link]

-

Chalcone: A Privileged Structure in Medicinal Chemistry. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

-

Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents. (2026, January 28). ResearchGate. Retrieved February 13, 2024, from [Link]

-

Iodine-Catalyzed Mild and Efficient Method for the Synthesis of Chalcones. (2025, August 6). ResearchGate. Retrieved February 13, 2024, from [Link]

-

1-Phenyl-1-propanone. (n.d.). PubChem. Retrieved February 13, 2024, from [Link]

-

2-Propanone, 1-ethoxy-3-phenyl-. (n.d.). PubChem. Retrieved February 13, 2024, from [Link]

-

Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate. (n.d.). ASTM International. Retrieved February 13, 2024, from [Link]

-

Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (2023, March 14). MDPI. Retrieved February 13, 2024, from [Link]

-

4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved February 13, 2024, from [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. scispace.com [scispace.com]

- 5. CAS 21906-36-5: 1-(4-Iodophenyl)-2-propanone | CymitQuimica [cymitquimica.com]

- 6. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. dissolutiontech.com [dissolutiontech.com]

Provisional Safety & Technical Handling Guide: 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Document Control:

-

Status: Provisional / Research Grade

-

Classification:

-Haloarylketone / Alkylating Agent -

Signal Word: DANGER

Executive Safety Summary & Core Directive

WARNING: High-Potency Lachrymator & Alkylating Agent

1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one is a specialized research intermediate, structurally classified as an

Operational Mandate:

-

Zero Skin Contact: This compound is predicted to be corrosive and a potent skin sensitizer.

-

Inhalation Hazard: Vapors are severely irritating to mucous membranes and the upper respiratory tract.

-

Containment: All handling must occur within a certified chemical fume hood or inert atmosphere glovebox.

Chemical Identification & Structure

| Parameter | Detail |

| Chemical Name | 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one |

| Common Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 338.57 g/mol |

| Physical State | Viscous oil or low-melting solid (predicted) |

| Color | Pale yellow to amber (oxidizes/darkens upon storage) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water (hydrolyzes slowly) |

Structural Analysis:

The compound features a phenyl ring substituted with an ethoxy group (position 2) and an iodine atom (position 5). The propyl side chain contains a ketone at C2 and a chlorine atom at C1 (benzylic position). The presence of the benzylic chlorine adjacent to a carbonyl group makes this C-Cl bond highly reactive toward nucleophiles (S

GHS Hazard Classification (Derived)

Since no experimental toxicological data exists for this specific isomer, classification is derived from Structure-Activity Relationships (SAR) of analogous

Hazard Statements

-

H301: Toxic if swallowed.[1]

-

H310: Fatal in contact with skin (High permeability predicted for halo-ketones).

-

H314: Causes severe skin burns and eye damage.[2]

-

H330: Fatal if inhaled (Lachrymator).

-

H317: May cause an allergic skin reaction.

Precautionary Statements

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2][4] Continue rinsing.[2][1]

-

P310: Immediately call a POISON CENTER or doctor/physician.

Synthesis & Reactivity Logic

This compound is typically synthesized via the chlorination of the parent ketone, 1-(2-ethoxy-5-iodophenyl)propan-2-one. Understanding this pathway is critical for identifying impurities (unreacted chlorine, HCl gas).

Reaction Pathway Visualization

The following diagram illustrates the synthesis and downstream reactivity (e.g., amination to form cathinone derivatives).

Figure 1: Synthesis and reactivity profile. The benzylic chloride is the site of high reactivity.

Stability & Storage[8]

-

Light Sensitivity: The aryl-iodide bond is photosensitive. Store in amber vials wrapped in foil.

-

Thermal Instability:

-Haloketones can undergo self-condensation or elimination of HCl upon heating. Store at -20°C . -

Incompatibilities: Strong bases (polymerization), amines (rapid exotherm), strong oxidizers.

Experimental Handling Protocol

A. Engineering Controls

-

Primary: Process must be performed in a Class II Biological Safety Cabinet (ducted) or a chemical fume hood with a face velocity >100 fpm.

-

Secondary: Use a secondary containment tray (polypropylene) to catch spills.

-

Vapor Trap: If removing solvent via rotary evaporation, use a liquid nitrogen trap to prevent lachrymatory vapors from entering the vacuum pump oil.

B. Personal Protective Equipment (PPE)[9]

-

Respiratory: If outside a glovebox, a full-face respirator with organic vapor/acid gas cartridges (OV/AG) is mandatory.

-

Dermal: Double-gloving strategy.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil).

-

-

Ocular: Chemical splash goggles (ventless) are required even with a face shield.

C. Decontamination & Quenching

Do not wash glassware directly with water, as this may disperse the lachrymator.

-

Preparation: Prepare a "Quench Bath" consisting of 10% aqueous Sodium Thiosulfate or 10% aqueous Ammonia .

-

Soaking: Submerge all contaminated glassware, syringes, and septa in the quench bath for 24 hours. The nucleophile (thiosulfate or ammonia) will displace the chlorine, rendering the molecule non-lachrymatory.

-

Disposal: Adjust pH to neutral and dispose of as halogenated organic waste.

Emergency Response Logic

In the event of exposure, immediate action is required to prevent permanent damage.

Figure 2: Emergency response decision tree for alpha-haloketone exposure.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Alpha-Chloroacetophenone Derivatives. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for alpha-Chloroacetophenone. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanism of alpha-haloketone reactivity).

Sources

Suppliers and vendors for 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing and Synthesis of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one

Abstract

Introduction to 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one: A Molecule of Interest

The structure of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one, a substituted α-chloroketone, suggests its utility as a versatile building block in medicinal chemistry and organic synthesis. α-Haloketones are known to be crucial precursors for a wide array of heterocyclic compounds, some of which exhibit significant biological activity.[1] The presence of an ethoxy group, an iodine atom, and a chloro-ketone moiety on a phenyl ring offers multiple reaction sites for further chemical modifications, making it an attractive starting point for the synthesis of complex target molecules.

Given its absence from the catalogs of major chemical suppliers, researchers seeking to work with this compound must turn to custom synthesis. This guide is designed to provide the foundational knowledge required to commission or perform this synthesis.

Sourcing Strategy: The Primacy of Custom Synthesis

A thorough search of commercial chemical databases reveals that 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one is not a stock item. Therefore, the most effective sourcing strategy is to partner with a contract research organization (CRO) or a specialized chemical synthesis company. The selection of a suitable vendor should be based on their expertise in multi-step organic synthesis, particularly in the areas of aromatic substitution and α-halogenation of ketones.

Potential Custom Synthesis Providers

While not an exhaustive list, the following companies have demonstrated capabilities in the synthesis of complex organic molecules and could be considered for a custom synthesis request for 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one:

| Company | Specialization | Website |

| Sandoo Pharmaceuticals and Chemicals Co., Ltd. | Active Pharmaceutical Ingredient (API) intermediates and fine chemicals.[2] | [Link] |

| MolCore | High-purity API intermediates for pharmaceutical and research industries.[3] | |

| BLDpharm | Supplier of research chemicals and custom synthesis services.[4] | |

| Aceschem | Provider of fine chemicals and custom synthesis services.[5] | |

| CDH Fine Chemical | Manufacturer and supplier of laboratory and fine chemicals.[6] |

Proposed Synthetic Pathways

The synthesis of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one can be logically approached in a two-stage process: first, the synthesis of the precursor ketone, 1-(2-ethoxy-5-iodophenyl)ethanone, followed by the α-chlorination of this ketone.

Stage 1: Synthesis of the Precursor Ketone, 1-(2-ethoxy-5-iodophenyl)ethanone

The synthesis of the precursor ketone can be envisioned through two primary routes, starting from either 2-ethoxyacetophenone or 4-iodoacetophenone.

Route A: Iodination of 2-Ethoxyacetophenone

This route involves the direct iodination of commercially available 2-ethoxyacetophenone. The ethoxy group is an ortho-, para-director, and since the ortho position is sterically hindered, iodination is expected to occur at the para position.

Caption: Stage 2: α-Chlorination of the Precursor Ketone.

Exemplary Experimental Protocols

The following are hypothetical, yet scientifically plausible, step-by-step protocols for the synthesis of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one based on the proposed pathways.

Protocol 1: Synthesis of 1-(2-ethoxy-5-iodophenyl)ethanone (from 2-ethoxyacetophenone)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2-ethoxyacetophenone (1 equivalent) in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add iodine (0.5 equivalents) and periodic acid (0.2 equivalents).

-

Reaction: Heat the mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

Extraction: Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the synthesized 1-(2-ethoxy-5-iodophenyl)ethanone (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether.

-

Addition of Chlorinating Agent: Cool the solution to 0°C in an ice bath. Slowly add a solution of sulfuryl chloride (1.1 equivalents) in the same solvent dropwise via a dropping funnel.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography if necessary.

Conclusion

While 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one is not a commercially available compound, it can be obtained through a well-planned custom synthesis strategy. This guide has outlined the key steps in this process, from identifying potential synthesis partners to detailing plausible synthetic routes and experimental protocols. By leveraging the information presented herein, researchers and drug development professionals can confidently embark on the acquisition of this promising chemical intermediate for their research and development endeavors.

References

- Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (n.d.).

- One-step method for preparing alpha-halogenated acetophenone glycol ketal compound. (2014, December 24).

- Yu, J., & Zhang, C. (2009). A Safe, Convenient and Efficient One-Pot Synthesis of α-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride. Synthesis, 2009(14), 2324-2328. DOI: 10.1055/s-0029-1216856.

-

Sandoo Pharmaceuticals and Chemicals Co., Ltd. (n.d.). China (2-Chloro-5-iodophenyl) Factory. Retrieved from [Link]

Sources

- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sandoopharma.com [sandoopharma.com]

- 3. molcore.com [molcore.com]

- 4. 1270578-70-5|1-(2-Chloro-5-iodophenyl)-2-methoxyethan-1-amine|BLD Pharm [bldpharm.com]

- 5. aceschem.com [aceschem.com]

- 6. CAS-2142-67-8, 2-Ethoxy Acetophenone for Synthesis Manufacturers, Suppliers & Exporters in India | 083275 [cdhfinechemical.com]

Methodological & Application

Using 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one in pyrazole synthesis

Executive Summary

This application note details the optimized protocols for utilizing 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one (Compound 1 ) as a linchpin intermediate in the synthesis of polysubstituted pyrazoles.

Compound 1 represents a "privileged scaffold" in drug discovery, particularly for SGLT2 inhibitors and Type II kinase inhibitors . Its structure combines an

Compound Profile & Handling

| Property | Specification |

| IUPAC Name | 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one |

| Formula | |

| Molecular Weight | 338.57 g/mol |

| Appearance | Pale yellow to off-white solid (typically) or viscous oil |

| Solubility | Soluble in DCM, THF, EtOAc, EtOH; Insoluble in Water |

| Stability | Sensitive to light (due to C-I bond) and moisture (hydrolysis of |

| Hazards | Lachrymator (suspected). Skin/Eye Irritant. Handle in a fume hood. |

Mechanistic Insight: The Cyclocondensation Pathway

The transformation of

Pathway Logic:

-

Condensation: The hydrazine nucleophile attacks the ketone carbonyl (C2), forming a hydrazone intermediate.

-

Cyclization: The distal nitrogen of the hydrazone performs an intramolecular

attack on the alkyl chloride (C1), displacing the chloride ion. -

Aromatization: A proton shift (tautomerization) yields the aromatic pyrazole system.

Regioselectivity Challenge: When using substituted hydrazines (e.g., methylhydrazine), two isomers are possible (1,3- vs. 1,5-disubstituted).

-

Electronic Control: The more nucleophilic nitrogen (

) typically attacks the carbonyl first. -

Steric Control: The bulky 2-ethoxy-5-iodophenyl group at C1 creates significant steric hindrance, often favoring the formation of the isomer where the N-substituent is distal to the aryl ring.

Figure 1: Mechanistic pathway for the conversion of Compound 1 to pyrazole scaffolds.

Experimental Protocols

Protocol A: General Synthesis of N-Unsubstituted Pyrazoles

Target: 3-(2-ethoxy-5-iodophenyl)-5-methyl-1H-pyrazole

This protocol uses hydrazine hydrate.[2] Since the product has a free NH, it can exist as tautomers (3-aryl vs 5-aryl), but in solution, they are in equilibrium.

Reagents:

-

Compound 1 (1.0 equiv)[3]

-

Hydrazine monohydrate (64-65% in water) (3.0 equiv)

-

Ethanol (Absolute) (10 mL/mmol)

-

Catalytic Acetic Acid (Optional, 0.1 equiv)

Step-by-Step:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (1.0 mmol) in absolute ethanol (10 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Dropwise add hydrazine hydrate (3.0 mmol). Note: Exothermic reaction possible.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes.

-

Reflux: Heat the reaction mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). The starting material spot (

) should disappear, replaced by a lower -

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Validation Point:

-

1H NMR (DMSO-d6): Look for the pyrazole C4-H singlet around